molecular formula C10H13N B2367817 3-Phenylcyclobutan-1-amine CAS No. 395074-91-6

3-Phenylcyclobutan-1-amine

Cat. No. B2367817
CAS RN: 395074-91-6
M. Wt: 147.221
InChI Key: VJXKVDLXKYYYBX-AOOOYVTPSA-N
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Description

3-Phenylcyclobutan-1-amine is a compound with the molecular weight of 147.22 . It is also known as 3-phenylcyclobutanamine . The physical form of this compound is a colorless to yellow liquid .


Synthesis Analysis

The synthesis of amines like 3-Phenylcyclobutan-1-amine can be achieved by various methods . One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involve alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another method .


Molecular Structure Analysis

The molecular formula of 3-Phenylcyclobutan-1-amine is C10H13N . The InChI code is 1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 .


Chemical Reactions Analysis

Amines, including 3-Phenylcyclobutan-1-amine, have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . As bases, amines will react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

3-Phenylcyclobutan-1-amine is a colorless to yellow liquid . The main chemical property of amines is their ability to act as weak organic bases .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis of Functionalized Compounds : A study by Brand et al. (2003) demonstrated the efficient synthesis of a series of uniquely functionalized 3-aminocyclobut-2-en-1-ones, starting from a variety of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, like 3-Phenylcyclobutan-1-amine. This approach allowed for easy substitution at C-2, leading to the creation of a range of potent compounds, particularly as VLA-4 antagonists (Brand, de Candole, & Brown, 2003).

  • Exploration of Radical Mechanisms : Silverman and Zieske (1986) investigated 1-Phenylcyclobutylamine, a close analogue to 3-Phenylcyclobutan-1-amine, to understand its interaction as a substrate and irreversible inactivator of monoamine oxidase (MAO). Their findings provided insights into the radical mechanism of MAO-catalyzed amine oxidations, which could be relevant to understanding the behavior of similar compounds (Silverman & Zieske, 1986).

  • Catalytic Reactions for Compound Synthesis : Mou et al. (2015) developed an Au(I)-catalyzed tandem reaction to synthesize 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from cyclobutanol and primary amines, a process potentially applicable to 3-Phenylcyclobutan-1-amine. This method allowed for the creation of polysubstituted pyrroles in moderate to good yields (Mou et al., 2015).

Biological and Pharmaceutical Applications

  • Biologically Active Compound Synthesis : Feng et al. (2019, 2020) focused on the synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, crucial substructures in biologically active compounds. Their work highlights the importance of 3-Phenylcyclobutan-1-amine in creating these structures, employing CuH-catalyzed hydroamination for diastereo- and enantioselective synthesis (Feng, Hao, Liu, & Buchwald, 2019), (Feng, Hao, Liu, & Buchwald, 2020).

  • Innovative Chemical Reactions for Novel Compounds : Rammeloo, Stevens, and de Kimpe (2002) described a new synthetic approach involving 3-(chloromethyl)cyclobutanone, which could be applied to 3-Phenylcyclobutan-1-amine, leading to the creation of unique compounds such as 2,4-methanoproline analogues (Rammeloo, Stevens, & de Kimpe, 2002).

Innovative Material Synthesis

  • Development of Strained Bioisosteres : Lopchuk et al. (2017) explored the use of strained bioisosteres, such as cyclobutane, for drug discovery and modification. Their methodology, potentially applicable to compounds like 3-Phenylcyclobutan-1-amine, could be instrumental in introducing small, strained ring systems into various chemical structures (Lopchuk et al., 2017).

Mechanism of Action

While specific information on the mechanism of action of 3-Phenylcyclobutan-1-amine is not available, it is known that amines can inhibit the function of acetylcholinesterase . This mechanism of action is common in certain types of drugs, such as tricyclic antidepressants .

Safety and Hazards

The safety information for 3-Phenylcyclobutan-1-amine indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-phenylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXKVDLXKYYYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylcyclobutan-1-amine

Synthesis routes and methods

Procedure details

To a solution of 3-phenylcyclobutanone oxime (0.167 g, 1.04 mmol) in THF (5 ml) was added 1M lithium aluminum hydride in THF (2.18 ml, 2.18 mmol) dropwise over 3 minutes. The reaction was heated to reflux for 4 hours, then cooled to ambient temperature. Water (0.083 ml), 1M sodium hydroxide (0.083 ml), and additional water (0.248 ml) were added, and the reaction was stirred an additional 30 minutes. The reaction was filtered, and the solids were washed with THF. The filtrates were combined and concentrated to yield 101 mg of the title compound (66.2% yield).
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.18 mL
Type
solvent
Reaction Step One
Name
Quantity
0.083 mL
Type
reactant
Reaction Step Two
Quantity
0.083 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.248 mL
Type
reactant
Reaction Step Two
Yield
66.2%

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